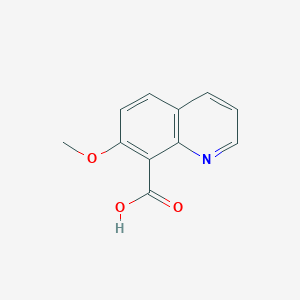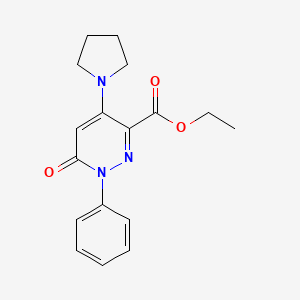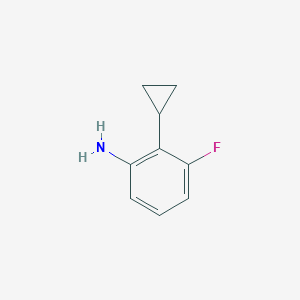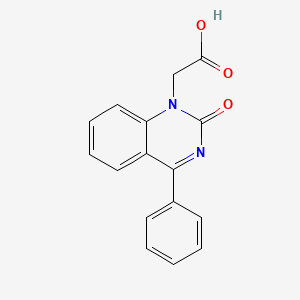
7-(Methyloxy)-8-quinolinecarboxylic acid
Overview
Description
Compounds like “7-(Methyloxy)-8-quinolinecarboxylic acid” belong to a class of organic compounds known as quinolines and quinoline derivatives. These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a fused ring system, consisting of a benzene ring and a pyridine ring. The presence of functional groups like methoxy (-OCH3) and carboxylic acid (-COOH) can significantly influence the properties of the compound .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions. The exact reactions would depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “7-(Methyloxy)-8-quinolinecarboxylic acid” would depend on its specific structure. Factors influencing these properties include the presence and position of functional groups, the overall shape of the molecule, and the presence of any chiral centers .Scientific Research Applications
- Antioxidant Activity : Researchers have evaluated the antioxidant potential of 23 compounds, including this one, using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical quenching method. Compound number 22, a 5-bromoisatin Schiff base containing a 3-methoxy-4-hydroxy group, exhibited the highest percent inhibition value at 10 µM concentration. Additionally, compound 17, a 5-iodoisatin Schiff base with the same substituent, demonstrated excellent antioxidant activity with an IC50 value of 9.76 ± 0.03 µM .
- Drug Development : Researchers explore these compounds for potential drug candidates. The unique structure of 7-(Methyloxy)-8-quinolinecarboxylic acid may offer advantages in drug design .
Antioxidant Properties
Pharmaceutical Industry
Mechanism of Action
The mode of action of these compounds often involves their interaction with multiple receptors, leading to changes in cellular processes . The specific targets and mode of action can vary widely depending on the specific compound and its functional groups.
In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can also vary widely and are influenced by factors such as the compound’s chemical structure, the route of administration, and individual patient factors .
The result of action and the biochemical pathways affected by these compounds can also vary widely and depend on the specific compound and its targets .
Finally, the action environment, including how environmental factors influence the compound’s action, efficacy, and stability, can also vary and is an area of active research .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-methoxyquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-8-5-4-7-3-2-6-12-10(7)9(8)11(13)14/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDHBRKFWUOAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Methyloxy)-8-quinolinecarboxylic acid | |
CAS RN |
1159427-80-1 | |
| Record name | 7-methoxyquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine trifluoroacetic acid](/img/structure/B2719067.png)

![2-(Phenylmethoxycarbonylamino)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2719070.png)
![2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2719071.png)
![1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-amine;trihydrochloride](/img/structure/B2719073.png)

![2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-4-carbonitrile](/img/structure/B2719078.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2719081.png)
![2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide](/img/structure/B2719082.png)


![Ethyl 3-(4-chlorophenyl)-5-(2-ethylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2719087.png)
![N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2719089.png)